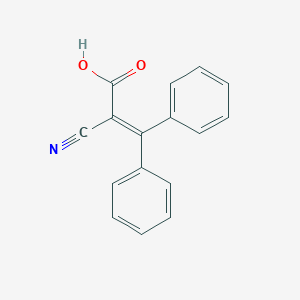

2-Cyano-3,3-diphenylacrylic acid

Overview

Description

Synthesis Analysis

The synthesis of 2-Cyano-3,3-diphenylacrylic acid derivatives and related compounds often involves copper(I)-catalyzed 1,3-dipolar cycloadditions and reactions with nitrogen and sulfur nucleophiles. Techniques like the Mitsunobu reaction and the Gewald-3CR variation are commonly employed to introduce functional groups and construct complex heterocyclic derivatives, showcasing the compound's synthetic versatility (Tornøe, Christensen, & Meldal, 2002) (Sallam, Elgubbi, & El‐Helw, 2020) (Wang, Kim, & Dömling, 2010).

Molecular Structure Analysis

The molecular structure of this compound derivatives has been analyzed through various computational and experimental techniques, revealing insights into their conformational preferences and structural characteristics. For instance, the theoretical analysis of its derivatives highlights the impact of substituents on the molecule's conformation and electronic properties, facilitating its application in fields like optoelectronics (Fonkem, Ejuh, Nya, Kamsi, & Ndjaka, 2019).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including cycloadditions, nucleophilic substitutions, and more, leading to the formation of heterocyclic compounds, dyes, and other functional materials. Its reactivity towards different nucleophiles under various conditions demonstrates its utility in synthesizing complex molecules (Lugovik, Eltyshev, Benassi, & Belskaya, 2017).

Physical Properties Analysis

The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in material science and pharmaceuticals. These properties are often determined through experimental studies, including X-ray crystallography and solubility tests, to understand the compound's behavior in different environments.

Chemical Properties Analysis

The chemical properties of this compound, including acidity, reactivity with various chemical reagents, and stability under different conditions, are essential for its application in synthetic chemistry. Studies have explored its reactivity patterns, highlighting the influence of the cyano and diphenyl groups on its chemical behavior and the synthesis of novel compounds with potential application in various industries (Sarkar, Saha, Ghosh, & Mukhopadhyay, 2023).

Scientific Research Applications

Organotin Ester Preparation and Properties : A study by Cummins, Dunn, and Oldfield (1971) focused on the preparation of organotin esters of 2-cyano-3,3-diphenylacrylic acid. These esters were found to decarboxylate upon heating, producing organotin olefins. The research explored their thermal stability, fungicidal activity, and structure (Cummins, Dunn, & Oldfield, 1971).

Optoelectronic Properties in Dye-Sensitized Solar Cells (DSSC) : Fonkem et al. (2019) conducted a theoretical study on the molecule 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, an important dye used in DSSCs. The study used RHF and DFT methods to analyze its structural, optoelectronic, and thermodynamic properties, suggesting its potential as a nonlinear optical material (Fonkem et al., 2019).

Dye-Sensitized Solar Cells : Gupta et al. (2014) synthesized organic sensitizers containing this compound for application in dye-sensitized solar cells. Their research indicated enhanced spectral response and improved photovoltaic performance compared to reference sensitizers (Gupta et al., 2014).

Biomarkers of UV Filter Exposure : Bury et al. (2019) studied human metabolism and urinary excretion of Octocrylene (OC), a UV filter, and identified this compound as a major urinary metabolite. This establishes its relevance as a biomarker for exposure to certain UV filters (Bury et al., 2019).

Enhancement of Nonlinear and Optoelectronic Properties : Another study by Fonkem et al. (2020) explored doping 2-cyano-3-[4(diphenylamino) phenyl] acrylic acid with potassium, which significantly improved its properties for nonlinear optical materials and photovoltaic device applications (Fonkem et al., 2020).

Mechanism of Action

Target of Action

2-Cyano-3,3-diphenylacrylic acid (CDA) is a primary metabolite of Octocrylene . Octocrylene is an organic sunscreen that functions by absorbing UVB radiation and short UVA wavelengths, commonly utilized in cosmetics for sun protection .

Mode of Action

The compound’s mode of action is primarily through its interaction with UV radiation. As a metabolite of Octocrylene, CDA contributes to the absorption of UVB radiation and short UVA wavelengths .

Biochemical Pathways

Within the human body, Octocrylene, a non-polar compound, undergoes metabolism to become a water-soluble metabolite this compound . This transformation allows the compound to be excreted through the kidneys .

Pharmacokinetics

The pharmacokinetics of CDA involves its systemic availability after dermal exposure . It exhibits prolonged systemic availability, which may accumulate in the body . The compound is excreted through the kidneys .

Result of Action

The result of CDA’s action is its contribution to the protective effects of Octocrylene-based sunscreens. By absorbing UVB radiation and short UVA wavelengths, it helps prevent skin damage caused by UV radiation .

Action Environment

The action of CDA is influenced by environmental factors such as sunlight exposure. Its efficacy as a UV-absorbing agent is directly related to the intensity of UV radiation in the environment . Its stability may also be affected by factors such as temperature and pH .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-cyano-3,3-diphenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXIZXFGQGKZQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431611 | |

| Record name | 2-cyano-3,3-diphenylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10380-41-3 | |

| Record name | 2-Cyano-3,3-diphenyl-2-propenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010380413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-cyano-3,3-diphenylacrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-3,3-DIPHENYL-2-PROPENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJ7EUJ2L2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 2-cyano-3,3-diphenylacrylic acid and its derivatives?

A1: Research indicates that this compound derivatives have shown potential in two main areas:

- UV absorbers: Esters of this compound, particularly with C6-C18 alkyl or C5-C8 cycloalkyl groups, exhibit strong UV absorption properties. [] These esters are suitable for protecting human skin from harmful UV radiation and preventing color fading in textile materials. []

- Fungicidal agents: Organotin esters of this compound have demonstrated fungicidal activity. [] This property suggests potential applications in agriculture or material protection.

Q2: What is known about the thermal stability of this compound esters?

A2: Organotin esters of this compound are known to undergo decarboxylation upon heating. [] This thermal decomposition leads to the formation of corresponding organotin olefins. [] While the exact decomposition temperatures are not specified in the provided abstracts, this information highlights the importance of considering thermal stability when utilizing these esters in applications involving elevated temperatures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6-dihydrocyclopenta[c][1,2]dithiole-3(4H)-thione](/img/structure/B76147.png)

![Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester](/img/structure/B76156.png)